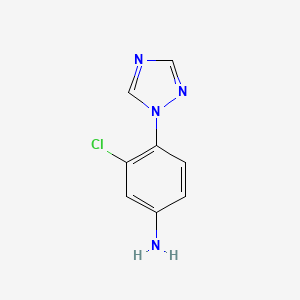

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline

Description

Significance of Halogenated Aniline (B41778) and Triazole Scaffolds in Contemporary Organic Chemistry

In modern organic chemistry, certain structural motifs, or scaffolds, are recognized for their versatility and prevalence in biologically active molecules. Both halogenated anilines and triazoles are prime examples of such privileged structures.

Halogenated Aniline Scaffolds: The incorporation of halogen atoms (F, Cl, Br, I) into an aniline framework significantly modifies its physicochemical properties. cresset-group.com Halogens can alter the electron density of the aromatic ring, influence the acidity of the amine group, and enhance the lipophilicity of the molecule, which can affect its bioavailability. acs.org These modifications are crucial in drug design for fine-tuning a compound's interaction with biological targets. cresset-group.com Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to the construction of complex molecular architectures. rsc.org Halogenated anilines are therefore essential building blocks in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov Some have been identified as natural products, while many are key precursors in industrial synthesis. rsc.orgnih.gov

Triazole Scaffolds: The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.com Both are prominent in medicinal chemistry due to their unique combination of properties. frontiersin.orgresearchgate.net They are aromatic, stable, and capable of participating in hydrogen bonding and dipole-dipole interactions, which facilitates strong binding to biological receptors. nih.gov The triazole nucleus is a core component in a wide range of therapeutic agents, exhibiting activities such as antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.govtandfonline.com Its ability to act as a bioisostere for amide or ester groups makes it a valuable tool for modifying peptide-based drugs to improve their stability and pharmacokinetic profiles. researchgate.netnih.gov

The combination of these two scaffolds in a single molecule, as seen in 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline, creates a bifunctional platform that leverages the advantageous properties of both moieties.

Positioning this compound as a Strategic Synthetic Building Block and Research Intermediate

This compound is primarily valued as a specialized chemical intermediate and a strategic building block in multi-step organic synthesis. scbt.com Its structure is not typically the final active molecule but rather a key precursor that introduces the critical chloro-triazolyl-phenylamine moiety into a larger, more complex target molecule.

The strategic importance of this compound is exemplified by its role in the synthesis of Pazopanib. researchgate.netrroij.comnewdrugapprovals.org Pazopanib is a potent multi-target tyrosine kinase inhibitor used in cancer therapy, particularly for renal cell carcinoma and soft tissue sarcoma. newdrugapprovals.orgnih.gov In several reported synthetic routes for Pazopanib, derivatives of this compound are crucial intermediates. The aniline nitrogen of this compound is used to form a key bond with a pyrimidine (B1678525) ring, which is a central feature of the Pazopanib structure. rroij.com

The specific arrangement of the chloro, amino, and triazole groups on the aniline ring is pre-organized in this intermediate, simplifying the later stages of a complex synthesis. The chlorine atom provides steric and electronic influence, while the triazole ring contributes to the final drug's binding and solubility profile. The primary amine group offers a reactive site for nucleophilic substitution or condensation reactions, essential for building the final drug scaffold. rroij.com The use of this intermediate streamlines the manufacturing process of such high-value pharmaceutical agents, making it a compound of significant interest in process chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 856452-74-9 |

| Predicted XlogP | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem. uni.lu

Overview of Academic Research Trends Pertaining to Substituted Triazole-Aniline Derivatives

Academic research into substituted triazole-aniline derivatives is a dynamic and expanding field, largely driven by the search for new therapeutic agents. nih.govresearchgate.net The modular nature of these compounds—allowing for variations in the substitution pattern on both the aniline and triazole rings—makes them ideal candidates for creating large chemical libraries for high-throughput screening.

A significant trend in the research is the synthesis and biological evaluation of these derivatives for a wide range of pharmacological activities. nih.govnih.gov Numerous studies have focused on developing novel compounds with potential applications as:

Anticancer agents: Researchers are exploring how different substitutions on the triazole-aniline scaffold affect cytotoxicity and inhibition of specific cancer-related enzymes like kinases. researchgate.netresearchgate.net

Antimicrobial agents: The triazole moiety is well-known for its antifungal properties, and research continues to explore new aniline-triazole conjugates to combat resistant strains of fungi and bacteria. nih.govnih.gov

Antiviral and Antitubercular agents: The structural versatility of these compounds makes them attractive for targeting various viral and bacterial enzymes. tandfonline.com

Another major research focus is on the development of efficient and sustainable synthetic methodologies. nih.govorganic-chemistry.org This includes the use of green chemistry principles, such as microwave-assisted synthesis and one-pot multicomponent reactions, to produce triazole-aniline derivatives with high yields and purity while minimizing environmental impact. researchgate.net

Furthermore, computational and in silico studies are increasingly being employed to predict the pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and drug-likeness of novel triazole-aniline derivatives before their synthesis. nih.govresearchgate.net These computational approaches help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules, accelerating the drug discovery process. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIDBVWTOBPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585897 | |

| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856452-74-9 | |

| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 1h 1,2,4 Triazol 1 Yl Aniline

Detailed Investigation of Substitution Reaction Pathways

Substitution reactions are a primary avenue for the structural modification of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline. These can occur at the chlorine-bearing carbon, the aniline's amino group, or on the triazole ring itself.

Nucleophilic Aromatic Substitution at the Chlorine Center

The chlorine atom attached to the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is governed by the electronic nature of the aromatic ring. The 1,2,4-triazol-1-yl group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Conversely, the amino group is strongly electron-donating, which deactivates the ring for this type of reaction.

In this compound, the chlorine atom is positioned ortho to the activating triazole group and meta to the deactivating amino group. This electronic arrangement facilitates the displacement of the chloride ion by strong nucleophiles. The generally accepted mechanism for SNAr involves a two-step process of addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (chloride). researchgate.net

Potential nucleophilic substitution reactions could involve various nucleophiles, as illustrated in the following theoretical table.

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Ammonia / Amines (R-NH₂) | 4-(1H-1,2,4-triazol-1-yl)benzene-1,2-diamine derivatives | High temperature, pressure, sometimes with copper catalysis |

| Alkoxides (RO⁻) | 2-Alkoxy-4-(1H-1,2,4-triazol-1-yl)aniline | Anhydrous alcohol, strong base (e.g., NaH) |

| Thiolates (RS⁻) | 2-(Alkylthio)-4-(1H-1,2,4-triazol-1-yl)aniline | Thiol and a base in a polar aprotic solvent (e.g., DMF) |

Reactivity Profiles of the Aniline (B41778) Amine Functionality

The primary aromatic amine functionality is a versatile handle for numerous chemical transformations. One of the most significant reactions of anilines is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt (-N₂⁺).

The resulting diazonium salt of this compound is a valuable intermediate. It can undergo a variety of subsequent reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), to introduce a wide range of substituents in place of the original amino group. For instance, treatment of 2-chloro-4-nitro-aniline with sodium nitrite in sulfuric acid and isopropanol (B130326) leads to its diazotization and subsequent replacement of the amine group. prepchem.com A similar pathway is expected for the title compound.

Substitution and Functionalization Opportunities on the Triazole Ring

The 1,2,4-triazole (B32235) ring, while aromatic, can also be functionalized. Modern synthetic methods, particularly metal-catalyzed C-H bond functionalization, have enabled the direct arylation of triazole rings. researchgate.net Palladium and copper complexes are commonly used catalysts for these transformations. nih.govresearchgate.net

Research has shown that the C-5 position of the 1,2,4-triazole ring is particularly susceptible to direct C-H arylation. nih.govresearchgate.net This regioselectivity is influenced by the electronic character of the C-H bonds within the triazole ring. nih.gov This strategy provides a direct route to more complex, substituted triazole derivatives without requiring the pre-functionalization of the ring with a halogen. nih.gov

| Arylating Agent | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Toluene | 1-Aryl-5-aryl-1,2,4-triazole derivative |

| Aryl Iodide | CuI / Ligand | K₃PO₄ | DMSO | 1-Aryl-5-aryl-1,2,4-triazole derivative |

Oxidative and Reductive Transformations of the Compound

The aniline and triazole moieties can participate in both oxidative and reductive chemical processes.

A primary reductive transformation related to this compound is, in fact, its synthesis. The compound is typically prepared via the reduction of its corresponding nitro precursor, 1-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole. This reduction of an aromatic nitro group to a primary amine is a common and efficient synthetic step. Various reducing agents can be employed, with common methods including catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or the use of metals in acidic media (e.g., iron powder in acetic acid). nih.gov The synthesis of the related 4-(1,2,4-triazol-1-yl)aniline utilizes hydrogenation with a 10% palladium on carbon catalyst to reduce the nitro group. researchgate.net

Oxidative reactions of the aniline group are also possible, although they can be complex. Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including quinones, azoxy compounds, or polymeric materials, depending on the oxidant and reaction conditions. Specific studies on the controlled oxidation of this compound are not extensively documented, but uncontrolled oxidation would likely lead to dark, polymeric tars.

Strategies for Chemical Functionalization and Derivatization

Beyond substitution and redox reactions, the compound can be derivatized through reactions targeting the amine functionality.

Acylation and Related Derivatization Reactions

The nucleophilic amino group of the aniline moiety readily reacts with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form amide derivatives. This acylation reaction is a robust and high-yielding method for functionalizing the molecule. For example, the structurally similar 3-chloro-4-(4'-chlorophenoxy)aminobenzene is readily acylated by reacting it with a carboxylic acid in the presence of phosphorus trichloride. nih.gov This forms a stable amide bond, allowing for the introduction of a wide variety of R-groups.

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-(3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)acetamide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acetic Anhydride | N-(3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)acetamide | Often run neat or in a solvent like acetic acid |

| Benzoyl Chloride | N-(3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide | Schotten-Baumann conditions (aqueous base and organic solvent) or aprotic solvent with a base |

Synthesis of Novel Complex Organic Architectures Utilizing the Core Structure

The chemical scaffold of this compound serves as a versatile building block for the synthesis of more complex organic molecules, particularly those with potential applications in medicinal chemistry and materials science. The presence of three key functional groups—an aniline amino group, a chloro substituent, and a 1,2,4-triazole ring—provides multiple reaction sites for elaboration into diverse and intricate architectures. The reactivity of the aniline moiety, in particular, allows for a wide range of transformations to construct larger molecular frameworks.

The amino group of this compound can readily undergo a variety of chemical reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. These reactions are fundamental to building complex structures and include, but are not limited to, acylation, alkylation, diazotization followed by Sandmeyer or related reactions, and condensation reactions to form Schiff bases.

For instance, the amino group can be acylated with various acid chlorides or anhydrides to introduce new functional groups or to link the core structure to other molecular fragments. This reaction is a common strategy in the synthesis of bioactive compounds. Similarly, condensation of the aniline with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or serve as intermediates for the construction of heterocyclic rings.

Another significant transformation is the diazotization of the amino group, which converts it into a diazonium salt. This intermediate is highly versatile and can be subjected to a range of nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents, including halogens, cyano, hydroxyl, and aryl groups. This opens up a vast chemical space for the derivatization of the this compound core.

Furthermore, the aniline core can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines or N-aryl heterocycles. These modern synthetic methods provide efficient routes to novel molecular architectures that would be challenging to access through classical methods.

The following interactive data table summarizes some of the potential synthetic transformations of this compound for the construction of complex organic architectures.

| Reaction Type | Reagent/Catalyst | Product Class | Significance in Complex Molecule Synthesis |

| Acylation | Acid chloride, Acid anhydride | Amides | Introduction of diverse functional groups, linking to other molecular scaffolds. |

| Schiff Base Formation | Aldehyde, Ketone | Imines | Intermediates for heterocyclic synthesis, formation of secondary amines upon reduction. |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | Aryl halides, Aryl nitriles | Versatile introduction of a wide range of substituents on the aromatic ring. |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand | Diaryl amines | Formation of complex N-aryl compounds. |

| Sulfonylation | Sulfonyl chloride | Sulfonamides | Synthesis of compounds with potential biological activity. |

Principles of Regioselectivity in Chemical Reactions

The regioselectivity of chemical reactions involving this compound is primarily governed by the electronic and steric effects of the substituents on the aniline ring. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the position on the aromatic ring that is most activated and sterically accessible. The aniline ring in this compound is substituted with an amino group (-NH₂), a chloro group (-Cl), and a 1H-1,2,4-triazol-1-yl group.

The directing effects of these substituents are as follows:

Amino group (-NH₂): This is a strongly activating group and is ortho, para-directing. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect. However, due to the presence of lone pairs of electrons, it is also ortho, para-directing through a weaker resonance effect.

1H-1,2,4-triazol-1-yl group: The triazole ring is generally considered to be an electron-withdrawing group due to the presence of three electronegative nitrogen atoms. This deactivating effect is primarily inductive. Computational studies have suggested that the triazole fragment can activate the meta-positions towards electrophilic attack due to its electron-acceptor impact. researchgate.net

In the case of this compound, the positions ortho and para to the strongly activating amino group are C2, C6, and C4. The C4 position is already substituted with the triazole group. The C3 position is substituted with the chloro group. Therefore, the available positions for electrophilic attack are C2, C5, and C6.

The directing effects of the substituents can be summarized as follows:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C1 | Activating (+R > -I) | ortho, para (to C2, C6, C4) |

| Chloro (-Cl) | C3 | Deactivating (-I > +R) | ortho, para (to C2, C4, C6) |

| 1H-1,2,4-triazol-1-yl | C4 | Deactivating (-I) | meta (to C2, C6) |

Considering the combined effects of these substituents:

The amino group strongly activates the C2 and C6 positions.

The chloro group directs to the C2 and C6 positions (and C4, which is blocked).

The triazole group deactivates the ring but directs incoming electrophiles to positions meta to it, which are C2 and C6.

Therefore, it can be predicted that electrophilic aromatic substitution reactions on this compound will predominantly occur at the C2 and C6 positions , which are activated by the powerful amino group and also favored by the directing effects of the chloro and triazole substituents. The substitution pattern will be a result of the interplay between the strong activating effect of the amino group and the deactivating but directionally concurring effects of the other substituents. Steric hindrance may play a role in favoring one position over the other, depending on the size of the incoming electrophile.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 3 Chloro 4 1h 1,2,4 Triazol 1 Yl Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H-NMR spectrum of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) and triazole rings. The protons of the 1,2,4-triazole (B32235) ring typically appear as singlets in the downfield region of the spectrum. For instance, in various 1,2,4-triazole derivatives, the proton signal for the CH of the triazole ring is observed as a singlet between 5.32 and 5.87 ppm. urfu.ru

The aromatic protons of the substituted aniline ring will present a more complex pattern due to spin-spin coupling. Based on the substitution pattern, three distinct aromatic proton signals are anticipated. The chemical shifts of these protons are influenced by the electronic effects of the chloro, amino, and triazolyl substituents. For comparison, the aromatic protons of 3-chloroaniline (B41212) show signals in the range of 6.6 to 7.2 ppm. chemicalbook.com The amino group protons (–NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In many aniline derivatives, this signal is often observed between 3.5 and 5.5 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Triazole H-3/H-5 | ~8.0 - 9.0 | Singlet |

| Triazole H-3/H-5 | ~8.0 - 9.0 | Singlet |

| Aniline Aromatic CH | ~6.8 - 7.5 | Multiplet |

| Aniline Aromatic CH | ~6.8 - 7.5 | Multiplet |

| Aniline Aromatic CH | ~6.8 - 7.5 | Multiplet |

| Amino (-NH₂) | ~3.5 - 5.5 | Broad Singlet |

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The two carbon atoms of the 1,2,4-triazole ring are expected to resonate at approximately 140-155 ppm. In related 1,2,4-triazole derivatives, the C-3 and C-5 carbons of the triazole ring have been observed in the range of 156-161 ppm. urfu.ru

The six carbon atoms of the aniline ring will have chemical shifts influenced by the substituents. The carbon atom bearing the amino group (C-1) is expected to be shielded, while the carbon attached to the triazole ring (C-4) and the carbon with the chloro substituent (C-3) will be deshielded. For comparison, the carbon signals in 3-chloroaniline appear between 113 and 147 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-3 | ~150 - 160 |

| Triazole C-5 | ~140 - 150 |

| Aniline C-1 (-NH₂) | ~145 - 150 |

| Aniline C-2 | ~115 - 125 |

| Aniline C-3 (-Cl) | ~130 - 135 |

| Aniline C-4 (-Triazole) | ~135 - 145 |

| Aniline C-5 | ~120 - 130 |

| Aniline C-6 | ~110 - 120 |

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

While specific 2D NMR data for the title compound are not available, the application of these techniques would be crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons on the aniline ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms. This would be instrumental in assigning the signals of the aniline and triazole rings in both the ¹H and ¹³C spectra.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would confirm the presence of the CH groups in both the aniline and triazole rings.

The use of these 2D NMR techniques is well-documented for the structural elucidation of complex heterocyclic systems, including triazole derivatives. ncl.res.innih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the triazole and aniline rings, respectively, are predicted to be in the 1400-1600 cm⁻¹ range. The C-N stretching of the triazole ring is typically observed between 1313-1365 cm⁻¹. urfu.ru The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=N Stretching (Triazole) | 1560 - 1600 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-N Stretching (Triazole) | 1300 - 1370 |

| C-Cl Stretching | 600 - 800 |

Note: The predicted values are based on the analysis of analogous compounds and characteristic group frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic aniline and triazole rings. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The electronic spectrum of 1,2,4-triazole derivatives often shows absorption bands in the 200-240 nm region. researchgate.net The aniline chromophore typically exhibits two absorption bands, one near 230 nm and another, weaker band around 280 nm. The substitution on the aniline ring will influence the exact position and intensity of these bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₇ClN₄), the calculated monoisotopic mass is 194.03592 Da. uni.lu

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 194. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 196 with an intensity of approximately one-third of the molecular ion peak is also anticipated. Predicted mass spectrometry data suggests a protonated molecule ([M+H]⁺) at an m/z of 195.04320. uni.lu

The fragmentation pattern would likely involve the loss of small molecules such as HCN, N₂, and cleavage of the bond between the aniline and triazole rings. Common fragmentation patterns in 1,2,4-triazole derivatives often involve the cleavage of the triazole ring itself. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 194.03537 |

| [M+H]⁺ | 195.04320 |

| [M+Na]⁺ | 217.02514 |

| [M-H]⁻ | 193.02864 |

Source: PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of elemental composition and structural elucidation of novel compounds. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the determination of a molecule's precise elemental formula. For this compound, HRMS is instrumental in confirming its molecular formula, C₈H₇ClN₄.

The technique can distinguish between compounds that have the same nominal mass but different elemental compositions. In the analysis of triazole derivatives, HRMS coupled with techniques like electrospray ionization (ESI) can provide definitive molecular weight information. For instance, in the characterization of a novel 1H-1,2,3-triazole analogue, HRMS (ESI+) analysis yielded an observed mass for the protonated molecule [M+H]⁺ of 388.0661, which was in close agreement with the required mass of 388.0664 for the formula C₁₈H₁₉⁷⁹BrN₃O₂. nih.gov This level of accuracy is essential for confirming the successful synthesis of a target compound.

Predicted HRMS data for this compound across various adducts provides a theoretical basis for experimental confirmation. uni.lu These predictions, calculated based on the compound's elemental formula, are fundamental for identifying the correct molecular ion peaks in an experimental spectrum.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 195.04320 |

| [M+Na]⁺ | 217.02514 |

| [M-H]⁻ | 193.02864 |

| [M+NH₄]⁺ | 212.06974 |

| [M+K]⁺ | 232.99908 |

| [M+HCOO]⁻ | 239.03412 |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally labile organic compounds. rsc.org Developed in the 1980s, the method involves bombarding a sample, dissolved in a non-volatile liquid matrix such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), with a high-energy beam of inert atoms like argon or xenon. wikipedia.orgasianpubs.org This process sputters sample molecules into the gas phase as ions, minimizing fragmentation and typically producing intact protonated molecules, denoted as [M+H]⁺, or deprotonated molecules, [M-H]⁻. wikipedia.orgtaylorandfrancis.com

This technique is particularly valuable for determining the molecular weight of compounds that are difficult to ionize using other methods. asianpubs.org The choice of matrix is crucial, as it must dissolve the analyte and have low volatility under vacuum conditions. umd.edu Common matrices include glycerol, thioglycerol, and 3-nitrobenzyl alcohol. wikipedia.org FAB-MS can be paired with various mass analyzers, such as quadrupole mass analyzers, to obtain structural data. rsc.orgwikipedia.org For compounds like this compound and its analogues, FAB-MS would be a suitable method to confirm the molecular weight, complementing data from other mass spectrometry techniques.

Table 2: General Characteristics of Fast Atom Bombardment Mass Spectrometry (FAB-MS)

| Parameter | Description |

| Ionization Type | Soft Ionization |

| Primary Beam | High-energy (4-10 keV) neutral atoms (e.g., Ar, Xe) wikipedia.org |

| Sample State | Dissolved in a non-volatile liquid matrix wikipedia.org |

| Common Matrices | Glycerol, 3-nitrobenzyl alcohol (3-NBA), thioglycerol wikipedia.orgasianpubs.org |

| Primary Ions Observed | [M+H]⁺ (protonated molecule), [M-H]⁻ (deprotonated molecule) taylorandfrancis.com |

| Key Applications | Molecular weight determination of non-volatile and thermally unstable compounds asianpubs.org |

Advanced Chromatographic Methodologies for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical entities like this compound and its analogues. Methodologies such as HPLC, UPLC, and TLC provide the resolution necessary to separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of 1,2,4-triazole derivatives. sielc.comresearchgate.net Reverse-phase (RP) HPLC is a commonly employed mode for these types of compounds. sielc.com In a typical application for a related compound, 3-Chloro-1,2,4-triazole, separation was achieved on a Newcrom R1 column using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile modifiers such as formic acid are used in place of phosphoric acid. sielc.com

The versatility of HPLC allows for its use in both analytical and preparative scales. sielc.com It is suitable for assessing the purity of a final product, monitoring reaction progress, and isolating impurities for further characterization. asianpubs.orgsielc.com

Table 3: Example HPLC Method Parameters for Triazole Compound Analysis sielc.comsielc.com

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Primesep 100, C18 sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Detection | UV, Diode Array, Mass Spectrometry (MS) researchgate.net |

| Application | Purity assessment, separation of isomers, preparative separation for impurity isolation sielc.comresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures. This results in sharper and narrower peaks, allowing for better separation of complex mixtures and faster analysis times.

The methods developed for HPLC analysis of triazole compounds are often directly transferable to UPLC systems. For instance, the reverse-phase method used for 3-Chloro-1,2,4-triazole on a column with 3 µm particles is noted to be suitable for fast UPLC applications, which would typically use columns with even smaller particle sizes to maximize efficiency. sielc.com This scalability allows for rapid method development and the high-throughput analysis required in many research and industrial settings.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For the analysis of 4-R-1,2,4-triazoles, a selective TLC revelation method has been developed. researchgate.net This method involves the complexation of the heterocyclic compounds with cobalt(II) ions directly on the TLC plate. researchgate.net Following this complexation, a subsequent oxidation step using permanganate (B83412) allows for the visualization of the triazole compounds. researchgate.net

This technique is particularly useful for distinguishing between isomers and can be used to resolve complex mixtures of related compounds. researchgate.net The choice of solvent system is critical for achieving good separation, and various solvent mixtures can be employed to optimize the resolution of the target compound from potential impurities. researchgate.net

Rigorous Computational and Theoretical Investigations of 3 Chloro 4 1h 1,2,4 Triazol 1 Yl Aniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have become indispensable tools in the modern chemist's arsenal (B13267) for predicting and understanding the behavior of molecules at an atomic level. For 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline, these computational methods have been applied to elucidate its molecular geometry, electronic structure, and various other physicochemical properties.

Computational Elucidation of Molecular Geometry and Structural Parameters

Theoretical calculations are pivotal in determining the three-dimensional arrangement of atoms in a molecule. The optimized molecular geometry of this compound reveals a largely planar structure, a consequence of the sp² hybridization of the carbon and nitrogen atoms in the aniline (B41778) and triazole rings.

DFT calculations, typically employing basis sets such as B3LYP/6-311++G(d,p), are used to predict these parameters with a high degree of accuracy. The calculated bond lengths and angles are generally in good agreement with experimental data for similar compounds.

Table 1: Representative Calculated Structural Parameters for a Phenyl-Triazole System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-N (aniline) | ~1.40 Å | |

| N-N (triazole) | ~1.35 - 1.38 Å | |

| C-N (triazole) | ~1.33 - 1.37 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-C-N (aniline) | ~120° |

Note: These are typical values for similar structures and may vary slightly for the specific title compound.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO Energies and Gaps)

The electronic properties of a molecule are crucial in determining its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic carbons. In contrast, the LUMO is generally distributed over the electron-deficient triazole ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

A smaller HOMO-LUMO gap is indicative of a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing chloro and triazole groups on the aniline ring is expected to lower the energy of the HOMO and stabilize the LUMO, thereby influencing the magnitude of the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

Note: These values are representative for triazole-substituted anilines and can be influenced by the specific computational method and basis set used.

Distribution of Atomic Charges and Mapping of Molecular Electrostatic Potential (MEP)

The distribution of electron density within a molecule can be visualized through the mapping of the Molecular Electrostatic Potential (MEP). The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In the MEP map of this compound, regions of negative potential (typically colored in shades of red) are located around the electronegative nitrogen atoms of the triazole and aniline moieties, as well as the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are generally found around the hydrogen atoms, indicating sites prone to nucleophilic attack.

The distribution of atomic charges, often calculated using methods such as Mulliken population analysis, provides a quantitative measure of the partial charges on each atom. These calculations typically show that the nitrogen atoms and the chlorine atom bear negative partial charges, while the hydrogen atoms and some of the carbon atoms carry positive partial charges.

Table 3: Representative Mulliken Atomic Charges for Key Atoms

| Atom | Partial Charge (e) |

|---|---|

| Cl | -0.1 to -0.2 |

| N (aniline) | -0.4 to -0.6 |

| N (triazole) | -0.2 to -0.4 |

| C (attached to Cl) | +0.1 to +0.2 |

Note: These are representative values and the exact charge distribution can vary with the computational methodology.

Theoretical Determination of Dipole Moments

Theoretical calculations can predict both the magnitude and direction of the molecular dipole moment. The calculated dipole moment is a vector sum of all individual bond dipoles within the molecule. The value is influenced by the molecular geometry and the partial atomic charges. For molecules with similar structures, calculated dipole moments are generally in the range of 2 to 4 Debye.

Theoretical Exploration of Tautomeric Equilibria and Relative Stability of Isomers

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For substituted 1,2,4-triazoles, prototropic tautomerism is a key consideration. The 1H-1,2,4-triazole ring in the title compound can potentially exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers, depending on the position of the hydrogen atom on the triazole ring.

Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, the most stable form can be identified. Generally, for N-substituted 1,2,4-triazoles, the 1H-tautomer is found to be the most stable. Theoretical calculations have shown that the stability order can be influenced by the nature and position of substituents. For chloro-substituted 1,2,4-triazoles, theoretical studies suggest that the 1H and 5-chloro-1H tautomers are of similar energy and more stable than the 4H tautomer. The presence of the bulky 3-chloro-4-aminophenyl group at the N1 position is expected to further influence the tautomeric equilibrium.

Computational Modeling of Reaction Pathways and Transition State Dynamics

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, computational modeling could be employed to study various reaction pathways. For instance, the mechanism of its synthesis, which often involves the reaction of a substituted phenylhydrazine (B124118) with a source of the triazole ring, could be elucidated. DFT calculations can be used to locate the transition states for each step of the reaction, providing insights into the reaction mechanism and the factors that control its efficiency and selectivity.

Furthermore, the metabolic pathways of this compound could be investigated computationally. By modeling the interaction of the molecule with metabolic enzymes, such as cytochrome P450, it is possible to predict potential sites of metabolism, such as oxidation or hydroxylation, and to estimate the activation energies for these processes. This information is invaluable in understanding the compound's pharmacokinetic and pharmacodynamic properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational flexibility and the intricate network of intermolecular interactions over time. For this compound, MD simulations would typically be performed using classical force fields such as AMBER or CHARMM in a simulated solvent environment (e.g., a box of water molecules) to mimic condensed-phase conditions. Such simulations allow for the mapping of the molecule's potential energy surface and the identification of stable and transient conformations.

Furthermore, MD simulations are invaluable for characterizing non-covalent intermolecular interactions. Based on the structure of analogous compounds, it is predicted that this compound would engage in specific hydrogen bonding and stacking interactions. nih.govresearchgate.net The primary amine group (-NH₂) on the aniline ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.govresearchgate.net These interactions, such as N-H···N hydrogen bonds, would be crucial in determining the molecule's aggregation behavior in solution and its packing in the solid state. Additionally, π–π stacking interactions between the aromatic aniline and triazole rings of adjacent molecules are expected, contributing significantly to the stability of molecular assemblies. nih.govresearchgate.net Radial distribution functions (RDFs) calculated from MD trajectories would provide quantitative information about the probability of finding neighboring atoms or molecules at a certain distance, offering a detailed picture of the local solvent structure and intermolecular association.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |

| Hydrogen Bonding | Amine Group (N-H) | Triazole Ring (N) | Directs molecular association and crystal packing. nih.govresearchgate.net |

| π–π Stacking | Aniline Ring | Triazole Ring | Contributes to the stability of molecular aggregates. nih.govresearchgate.net |

| Dipole-Dipole | C-Cl Bond | N-H / Triazole Ring | Influences molecular orientation and bulk properties. |

Predictive Computational Spectroscopy: Simulation of NMR, FTIR, and UV-Vis Spectra

Computational spectroscopy, primarily using Density Functional Theory (DFT), is an essential tool for predicting and interpreting the spectral properties of molecules. By simulating spectra, researchers can assign experimental signals, understand the relationship between structure and spectral features, and confirm molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., at the B3LYP/6-311++G(d,p) level of theory). epstem.net For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the protons on the aniline ring, the triazole ring, and the amine group. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing chlorine atom and the triazole substituent. The triazole protons would likely resonate at even lower field, while the amine protons would present as a broader signal. nih.gov The ¹³C NMR spectrum would similarly show characteristic peaks for the aromatic and triazole carbons, with the carbon atom bonded to chlorine exhibiting a distinct chemical shift. ufv.br Comparing these calculated shifts with experimental data is a standard method for structural verification. ufv.br

Fourier-Transform Infrared (FTIR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net For this compound, the simulated FTIR spectrum would display characteristic absorption bands corresponding to specific functional groups. These theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and computational approximations. amazonaws.com Key predicted vibrational modes would include N-H stretching from the amine group (typically 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and N=N stretching from the triazole ring (1500-1650 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and the C-Cl stretching vibration at a lower wavenumber (typically 700-800 cm⁻¹). researchgate.netnih.govmdpi.com

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Region/Value | Associated Functional Group/Transition |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic & Triazole Protons |

| ¹³C NMR | Chemical Shift (δ) | 110 - 150 ppm | Aromatic & Triazole Carbons |

| FTIR | Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H Stretching (Amine) |

| FTIR | Wavenumber (cm⁻¹) | 1500 - 1650 cm⁻¹ | C=N Stretching (Triazole Ring) |

| FTIR | Wavenumber (cm⁻¹) | 700 - 800 cm⁻¹ | C-Cl Stretching |

| UV-Vis | Absorption Max (λ_max) | ~250 - 350 nm | π→π* Electronic Transition |

Investigation of Nonlinear Optical (NLO) Properties through Quantum Chemical Approaches

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical computing. mdpi.com Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. This compound possesses such characteristics, with the amine group (-NH₂) acting as an electron donor and the triazole ring, along with the chloro-substituted phenyl ring, acting as an electron-accepting framework. This intramolecular charge transfer character is a key indicator of potential NLO activity.

Quantum chemical methods, particularly DFT using functionals like B3LYP or CAM-B3LYP, are employed to calculate the NLO properties of molecules. researchgate.netnih.gov The key parameters that quantify the NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are calculated using the finite-field approach, which determines the change in the molecule's energy or dipole moment in the presence of an applied electric field. researchgate.net

The first hyperpolarizability (β) is the most critical parameter for second-order NLO materials. A large β value indicates a strong NLO response. Calculations for similar aniline and triazole derivatives have shown significant NLO properties. researchgate.netnih.gov For instance, the calculated β value for 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) is significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net Given its donor-acceptor structure, this compound is also expected to possess a substantial first hyperpolarizability. The calculated values are typically reported in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison. The theoretical investigation of these parameters is crucial for the rational design of new organic materials with enhanced NLO capabilities.

Table 3: Calculated NLO Properties of a Related Compound (2,6-dibromo-3-chloro-4-fluoroaniline) using DFT/B3LYP

| Parameter | Definition | Calculated Value (esu) |

| μ (Dipole Moment) | Measure of molecular polarity | 2.14 x 10⁻¹⁸ |

| ⟨α⟩ (Mean Polarizability) | Measure of linear optical response | 2.58 x 10⁻²³ |

| β (First Hyperpolarizability) | Measure of second-order NLO response | 2.12 x 10⁻³⁰ |

| Data derived from a study on a structurally similar substituted aniline for illustrative purposes. researchgate.net |

Mechanistic Research on Molecular Interactions and Associated Scientific Implications

Fundamental Principles of Triazole Ring Engagement with Macromolecular Targets

The 1,2,4-triazole (B32235) ring is a critical pharmacophore that facilitates a variety of non-covalent interactions with biological targets such as proteins and nucleic acids. researchgate.net Its aromatic nature, coupled with the presence of three nitrogen atoms, endows it with a distinct electronic character, making it a versatile interaction hub. rsc.org Triazoles are known to be metabolically stable and can act as mimics for amide bonds in peptides, further highlighting their significance in molecular recognition. nih.govnih.gov

The interaction profile of the triazole ring is dominated by its capacity for hydrogen bonding and its significant dipole moment. nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the C-H groups on the triazole ring can function as weak hydrogen bond donors. rsc.orgresearchgate.netresearchgate.net Specifically, the lone pairs on the sp2-hybridized nitrogen atoms are effective hydrogen bond acceptors, readily interacting with donor groups like the amide protons of a protein's peptide backbone or the hydroxyl and amino groups of amino acid side chains (e.g., Serine, Threonine, Lysine). cal-tek.euuobaghdad.edu.iq

Table 1: Key Molecular Interactions of the Triazole Moiety

| Interaction Type | Role of Triazole Ring | Potential Partner on Macromolecule | Reference |

| Hydrogen Bonding | Acceptor (via Nitrogen atoms) | -NH (peptide backbone), -OH (Ser, Thr, Tyr), -NH2 (Lys, Asn, Gln) | researchgate.netcal-tek.eu |

| Donor (via C-H group) | Carbonyl oxygen (peptide backbone), Asp, Glu | rsc.orgresearchgate.net | |

| Dipole-Dipole | Strong Dipole Moment (~5 D) | Polar amino acids, alpha-helices | nih.govnih.gov |

| π-π Stacking | Aromatic Ring System | Phe, Tyr, Trp, His | nih.govresearchgate.net |

Impact of Electronic and Steric Modulations on Interaction Fidelity

The fidelity and strength of the interactions involving 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline are influenced by the electronic and steric properties of its entire structure. The chlorine atom on the aniline (B41778) ring is an electron-withdrawing group, which can modulate the electron density of the entire molecule, including the attached triazole ring. This alteration can influence the strength of hydrogen bonds and dipole interactions.

Steric factors play a crucial role in determining the optimal orientation of the compound within a binding pocket. nih.gov The planarity of the triazole and aniline rings is subject to the rotational freedom around the C-N bond connecting them. The presence of substituents can create steric hindrance, forcing the rings into specific torsional angles that may either favor or prevent optimal alignment for key interactions like π-π stacking or hydrogen bonding. nih.gov For a productive binding event to occur, the molecule must adopt a conformation that minimizes steric clashes while maximizing favorable electronic interactions with the target. nih.gov

General Mechanisms of Enzyme Modulation (e.g., Active Site Binding, Allosteric Effects)

Compounds containing the triazole moiety have been widely investigated as enzyme modulators, capable of acting through various mechanisms. cal-tek.eu The most direct mechanism is competitive inhibition, where the compound binds to the enzyme's active site, preventing the natural substrate from binding. The diverse interaction capabilities of the triazole ring—hydrogen bonding, hydrophobic interactions, and dipole interactions—allow it to effectively occupy active sites and engage with key catalytic or binding residues. cal-tek.eunih.gov

Beyond direct active site binding, triazole derivatives have been identified as allosteric modulators. nih.gov In this mechanism, the compound binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby modulating the enzyme's activity. Such allosteric modulation can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the enzyme's catalytic efficiency. nih.gov

Theoretical Models of Interference with Cellular Signal Transduction Cascades

The structure of this compound suggests it could interfere with cellular signaling pathways, particularly those mediated by protein-protein interactions (PPIs) or protein kinases. Many signaling cascades rely on the specific recognition and binding between proteins. Small molecules can disrupt these pathways by inhibiting crucial PPIs. For instance, triazole-based compounds have been developed to inhibit the Keap1-Nrf2 PPI, which is involved in the cellular oxidative stress response. nih.gov

Theoretical models propose that a molecule like this compound could position its key interaction motifs (the triazole nitrogens, the aniline amino group, and the chloro-substituted aromatic ring) to mimic the binding epitope of one of the protein partners, thereby competitively inhibiting the formation of the functional protein complex. Another potential mechanism is the inhibition of kinases, which are central to most signaling pathways. The triazole scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding pocket. Other triazole derivatives have been shown to inhibit the VOR complex, which is involved in the nuclear transport of extracellular particles, a process relevant in cancer and viral infections. nih.gov

Structure-Interaction Relationship Studies through Computational Docking and Ligand-Protein Dynamics (Generic Level)

Computational methods are invaluable for exploring the potential interactions of this compound with various biological targets. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. cal-tek.euijmtlm.org Docking studies on related triazole derivatives have consistently highlighted the importance of the triazole ring in anchoring the ligand within the binding site through specific hydrogen bonds and other polar interactions. nih.govnih.govrsc.org

Table 2: Representative Data from Docking Studies of Triazole Derivatives with Protein Targets

| Compound Type | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Triazole Derivative | KDM5A | Cys481, Tyr472, Lys501 | -11.042 | cal-tek.eu |

| Triazole-acetamide Hybrid | c-kit tyrosine kinase | Not specified | -176.749 | nih.gov |

| Triazole-acetamide Hybrid | Protein Kinase B (Akt) | Not specified | -170.066 | nih.gov |

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, revealing how the interactions evolve over time. nih.govrsc.org MD can assess the stability of the binding pose predicted by docking, map the flexibility of the ligand and protein side chains, and quantify the energetic contributions of different interactions. nih.gov For a molecule like this compound, MD simulations could reveal the conformational flexibility of the aniline-triazole bond and how intramolecular hydrogen bonds might influence the molecule's shape and, consequently, its binding properties. nih.gov These computational approaches are critical for generating hypotheses about the compound's mechanism of action and guiding further experimental studies. rsc.org

Specialized Research Applications of 3 Chloro 4 1h 1,2,4 Triazol 1 Yl Aniline in Applied Chemistry

Strategic Utilization in Advanced Medicinal Chemistry Research

The 1,2,4-triazole (B32235) ring is a prominent feature in numerous therapeutic agents, known for a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net The 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline structure serves as a key precursor in the development of novel pharmaceuticals, leveraging the synergistic effects of the aniline (B41778) and triazole components.

The substituted aniline framework is a cornerstone in the design of kinase inhibitors, which are crucial in oncology for targeting signal transduction pathways. The this compound scaffold is strategically employed to synthesize potent enzyme inhibitors. For instance, derivatives of the closely related 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been designed and synthesized as inhibitors of the BCR-ABL kinase, a key target in chronic myeloid leukemia. scilit.comkisti.re.kr

The triazole moiety itself is instrumental in developing kinase inhibitors. Research into Aurora-A kinase inhibitors has led to the development of novel triazole derivatives with significant inhibitory activity. nih.gov In one study, new compounds demonstrated IC₅₀ values in the low to submicromolar range, indicating potent inhibition. nih.gov Molecular docking studies revealed that these compounds interact with key amino acids within the ATP-binding site of the kinase, such as Ala-213, which is essential for optimal activity. nih.gov

Table 1: Inhibitory Activity of Synthesized Triazole Derivatives Against Aurora-A Kinase

| Compound ID | Modification | IC₅₀ (µM) | Key Interactions (Molecular Docking) |

|---|---|---|---|

| 1a | Phenylsulfonyl group | >10 | - |

| 1b | 2,6-difluorophenyl)sulfonyl group | 0.85 | H-bond with Ala-213; Interaction with Val-147, Lys-141, Glu-260, Leu-263, Leu-139 |

| 1d | Trifluoromethyl groups | 1.12 | Altered orientation affecting interaction with Ala-213 and Glu-211 |

Data sourced from a study on Aurora-A kinase inhibitors. nih.gov

The 1,2,4-triazole ring system is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. nih.gov This makes this compound an excellent starting point for creating diverse libraries of bioactive molecules.

This scaffold has been utilized in the synthesis of compounds with a wide array of pharmacological effects. The 1,2,4-triazole core is present in numerous approved drugs, including antifungals like fluconazole, antivirals such as ribavirin, and anticancer agents. researchgate.netnih.gov Researchers have successfully synthesized novel heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole classes that exhibit significant antimicrobial activity. nih.gov Furthermore, by modifying the related 4-(1H-1,2,4-triazol-1-yl)aniline scaffold, scientists have developed a series of amide derivatives that show promising anticonvulsant activity in animal models. nih.gov This demonstrates the value of the triazolyl-aniline core in generating new therapeutic leads for neurological disorders.

Contributions to Contemporary Agrochemical Research and Development

In modern agriculture, the 1,2,4-triazole moiety is a critical component in many widely used pesticides. nih.gov These compounds are essential for protecting crops and ensuring food security.

Triazole fungicides are among the most important classes of agrochemicals, primarily acting as sterol demethylation inhibitors (DMIs). nih.govresearchgate.net They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. researchgate.netnih.gov

The this compound structure provides a foundation for creating new fungicides. Research has shown that novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties exhibit potent, broad-spectrum fungicidal activity against several major plant pathogens. nih.gov For example, compound 5a4 in one study showed excellent efficacy against multiple fungi, while compound 5b2 was particularly effective against Sclerotinia sclerotiorum, with an efficacy comparable to the commercial fungicide difenoconazole. nih.gov

Table 2: In Vitro Fungicidal Activity (EC₅₀ mg/L) of Selected 1,2,4-Triazole Derivatives

| Compound ID | S. sclerotiorum | P. infestans | R. solani | B. cinerea |

|---|---|---|---|---|

| 5a4 | 1.59 | 0.46 | 0.27 | 11.39 |

| 5b2 | 0.12 | >50 | >50 | >50 |

| Difenoconazole | 0.11 | 0.98 | 0.54 | 1.27 |

Data sourced from a study on novel 1,2,4-triazole fungicides. nih.gov

In addition to fungicides, certain triazole derivatives have also been investigated for their potential as herbicides and plant growth regulators. researchgate.net

Exploration in Materials Science and Functional Materials Development

The application of this compound extends beyond life sciences into the realm of materials science, where its distinct chemical features can be harnessed to create functional materials.

While direct applications of this compound in this area are still emerging, related compounds have been utilized in the development of advanced materials like polymers and dyes. The aniline portion of the molecule is a well-known precursor for various dyes, including azo dyes, through diazotization and coupling reactions. The aromatic amine can also be polymerized or incorporated into polymer backbones to modify their properties.

The 1,2,4-triazole ring is known to impart thermal stability and corrosion resistance to materials. ktu.lt Studies have shown that 1,2,4-triazole and its derivatives are effective corrosion inhibitors for copper alloys, forming a protective film on the metal surface through both physical and chemical adsorption. ktu.lt This suggests that polymers incorporating the this compound moiety could exhibit enhanced protective properties for metal surfaces.

Table 3: Potential Applications in Materials Science

| Material Type | Relevant Structural Feature | Potential Function/Property |

|---|---|---|

| Dyes | Aniline group | Chromophore precursor (e.g., for azo dyes) |

| Polymers | Aniline and Triazole groups | Monomer for conductive polymers, enhanced thermal stability, improved adhesion |

| Corrosion Inhibitors | 1,2,4-Triazole ring (N atoms) | Forms a protective film on metal surfaces, preventing corrosion |

Investigation in Photo- and Electroluminescent Systems

While direct and extensive research specifically detailing the photo- and electroluminescent properties of this compound is not widely available in public literature, the inherent electronic characteristics of its constituent moieties—a substituted aniline and a 1,2,4-triazole ring—suggest its potential as a precursor for materials with interesting optical and electronic properties. The 1,2,4-triazole ring is known for its electron-accepting nature, which is a desirable feature in the design of electron-transporting or emissive materials for organic light-emitting diodes (OLEDs).

The synthesis of larger, more conjugated systems incorporating the this compound scaffold could yield novel luminophores. For instance, coupling this molecule with other aromatic or heteroaromatic systems can extend the π-conjugation, leading to materials that absorb and emit light in the visible region of the electromagnetic spectrum. The chloro-substituent on the aniline ring can also be used as a handle for further chemical modifications to fine-tune the electronic and photophysical properties of the resulting materials.

Table 1: Potential Photophysical Properties of Derivatives

| Derivative Class | Potential Emission Color | Potential Application |

| Extended π-conjugated systems | Blue to Green | Organic Light-Emitting Diodes (OLEDs) |

| Donor-Acceptor Architectures | Green to Red | Fluorescent Probes, OLEDs |

| Metal Complexes | Various | Phosphorescent OLEDs (PhOLEDs) |

This table is illustrative and based on the general properties of the core chemical structures. Specific properties would depend on the exact molecular design and experimental validation.

Application as Chemical Probes in Mechanistic Biochemical Assays

The 1,2,4-triazole nucleus and its derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition. nih.govresearchgate.net This has led to their investigation as potential chemical probes for studying enzyme mechanisms and for the development of new therapeutic agents. The this compound structure combines the triazole moiety with a substituted aniline, which can serve as a versatile scaffold for the design of specific enzyme inhibitors.

The aniline portion of the molecule provides a reactive handle—the amino group—that can be readily modified to introduce various functionalities. These modifications can be designed to target the active site of a specific enzyme, leading to selective inhibition. For example, the amino group can be acylated, alkylated, or used to form Schiff bases, allowing for the attachment of different pharmacophores that can interact with specific residues in an enzyme's active site.

Table 2: Potential Biochemical Probe Applications

| Target Enzyme Class | Probe Design Strategy | Information Gained |

| Kinases | ATP-competitive inhibitors | Understanding of the ATP binding pocket |

| Hydrolases | Covalent modification of active site residues | Identification of key catalytic residues |

| Oxidoreductases | Redox-active probes | Probing the enzyme's redox cycle |

This table represents potential applications based on the chemical nature of the compound and is not based on documented studies of this compound itself.

While specific studies detailing the use of this compound as a chemical probe are not prevalent, the structural features of the molecule make it a promising candidate for the development of such tools. Further research is needed to synthesize and evaluate derivatives of this compound for their potential as selective and potent probes in mechanistic biochemical assays.

Prospective Research Trajectories and Emerging Paradigms

Innovations in Sustainable and Green Synthetic Methodologies

The chemical industry is undergoing a significant transformation, driven by the principles of green chemistry to minimize environmental impact. Future research on the synthesis of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline and its derivatives will increasingly focus on sustainable methodologies. rsc.org This involves a shift away from traditional synthetic routes that often rely on hazardous solvents, harsh reagents, and energy-intensive processes. rsc.org

Key areas of innovation include:

One-Pot Syntheses: Developing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of intermediate isolation and purification steps, which in turn minimizes solvent usage and waste generation. nih.govresearchgate.net For instance, a streamlined process could involve the cyclocondensation reaction of precursors in a single vessel. researchgate.net

Eco-Friendly Solvents: Research is moving towards replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net Water is particularly attractive due to its low cost, non-toxicity, and environmental benignity. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can accelerate reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods.

Catalysis: The development and application of novel, reusable catalysts, including biocatalysts or metal-free catalysts, are central to green synthesis. google.com For example, using a recyclable catalyst for the key C-N bond formation step would align with sustainability goals.

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Water, bio-solvents, ionic liquids, or solvent-free conditions nih.gov |

| Catalysts | Stoichiometric, often toxic reagents | Recyclable catalysts, biocatalysts, natural acids researchgate.net |

| Energy | Conventional heating (reflux) | Microwave, ultrasound, flow chemistry rsc.org |

| Efficiency | Multi-step with intermediate isolation | One-pot, multi-component reactions nih.gov |

| Waste | Significant generation of byproducts | High atom economy, minimized waste streams rsc.org |

| Feedstocks | Petroleum-based | Increasing use of renewable resources and biowastes nih.gov |

Synergistic Integration of Experimental and Advanced Computational Techniques

The convergence of experimental chemistry with advanced computational modeling represents a powerful paradigm for accelerating research. In the context of this compound, this synergy allows for a more rational and efficient exploration of its chemical space.

Predictive Modeling: Computational tools, particularly Density Functional Theory (DFT), can predict a molecule's electronic structure, reactivity, and spectral properties before it is even synthesized. mdpi.com This allows researchers to prioritize synthetic targets with the most promising characteristics. For instance, calculating the HOMO-LUMO energy gaps can provide insights into the electronic variability and reactivity of different derivatives. mdpi.com

Mechanism Elucidation: Computational chemistry can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms that can be difficult to probe experimentally.

In Silico Screening: Virtual screening of libraries based on the this compound scaffold against biological targets (like enzymes or receptors) can identify potential lead compounds for drug discovery. nih.govresearchgate.net This significantly reduces the time and cost associated with random experimental screening.

Pharmacokinetic Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.gov By analyzing parameters like lipophilicity (logP), researchers can computationally assess the drug-likeness of derivatives, guiding the design of molecules with better bioavailability. nih.govmdpi.com

This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, creates a feedback loop that dramatically enhances the pace and success rate of chemical research. nih.gov

Deepening Understanding of Structure-Reactivity and Structure-Interaction Relationships

A fundamental goal of future research will be to establish clear and predictive relationships between the molecular structure of this compound derivatives and their resulting chemical reactivity and biological interactions. This involves systematically modifying the core scaffold and observing the effects on its properties.

Structure-Activity Relationship (SAR): By synthesizing a series of analogues with varied substituents on the aniline (B41778) or triazole rings, researchers can map out the structural requirements for a specific biological activity. nih.govfrontiersin.org For example, studies might explore how adding electron-donating or electron-withdrawing groups at different positions impacts the molecule's efficacy as an antimicrobial or enzyme inhibitor. frontiersin.org